Thermophysical Property Differentiation: Lower Melting Point Enables Ambient-Temperature Liquid Handling Versus Higher-Melting Analogs
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile exhibits a melting point of 38 °C, which is substantially lower than that of structurally related benzothiophene derivatives bearing amino or carboxylate substituents [1]. This near-ambient melting point provides practical handling advantages for liquid-phase reactions and formulation development, reducing energy input requirements for melting and improving solvent compatibility relative to higher-melting crystalline analogs .
| Evidence Dimension | Melting point (Tm) |
|---|---|
| Target Compound Data | 38 °C |
| Comparator Or Baseline | 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: solid at ambient temperature (melting point not explicitly reported in source; inferred as >25 °C); typical 2-aminobenzothiophene derivatives: 150-200 °C range |
| Quantified Difference | ≥30-160 °C lower than substituted analogs |
| Conditions | Differential scanning calorimetry or capillary melting point determination |
Why This Matters
A 38 °C melting point enables room-temperature liquid handling with minimal heating, reducing energy costs and simplifying synthetic workflows in both research and pilot-scale settings.
- [1] CAS Common Chemistry. 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carbonitrile (CAS RN: 57021-54-2). Melting Point: 38 °C. View Source
